![molecular formula C7H17NO4S B14251089 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid CAS No. 303956-82-3](/img/structure/B14251089.png)
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is known for its role in various chemical and biological processes, making it a valuable subject of study in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid typically involves the reaction of 2-propylene-1-sodium sulfonate with liquid ammonia in the presence of a catalyst. The process includes heating and pressurizing the reactants to facilitate the addition reaction, followed by acidification with dilute sulfuric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the raw materials used are readily available and safe for operators .
Análisis De Reacciones Químicas
Types of Reactions
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism by which 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to soluble amyloid beta peptides, preventing their aggregation and deposition in the brain. This action is particularly relevant in the context of Alzheimer’s disease research .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanesulfonic acid:
Tramiprosate: Another related compound with applications in Alzheimer’s disease research.
Uniqueness
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is unique due to its specific molecular structure, which allows it to interact with biological targets in a distinct manner. Its ability to prevent amyloid beta aggregation sets it apart from other similar compounds .
Propiedades
Número CAS |
303956-82-3 |
|---|---|
Fórmula molecular |
C7H17NO4S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-2-7(6-9)8-4-3-5-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12)/t7-/m0/s1 |
Clave InChI |
KRTOESVSBQOMBK-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](CO)NCCCS(=O)(=O)O |
SMILES canónico |
CCC(CO)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
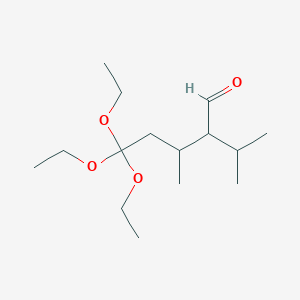
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
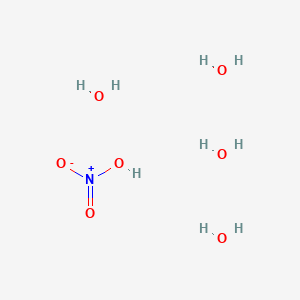

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
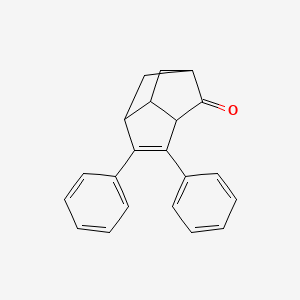
![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)
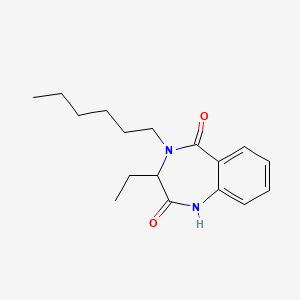
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
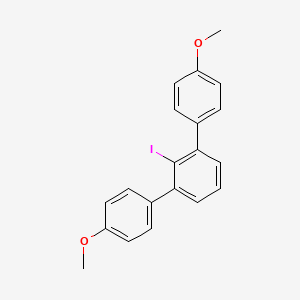
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
